molecular formula C36H42N8O5 B1191826 Palbociclib-SMCC

Palbociclib-SMCC

Cat. No.: B1191826
M. Wt: 666.783
Attention: For research use only. Not for human or veterinary use.
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Description

Palbociclib-SMCC is a chemically modified derivative of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Palbociclib. It incorporates a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, enabling its use in antibody-drug conjugates (ADCs) and targeted drug delivery systems . Key properties include:

  • Molecular Formula: C₃₆H₄₂N₈O₅
  • Molecular Weight: 666.78 g/mol
  • Storage: Powder form stable at -20°C for 3 years; solvent formulations require storage at -80°C for 1 year .
  • Applications: Primarily used in preclinical research for ADC development, with optimized formulations for animal studies (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O) .

Properties

Molecular Formula

C36H42N8O5

Molecular Weight

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Appearance

Solid powder

Synonyms

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The SMCC linker modifies Palbociclib’s structure, altering solubility, stability, and functional utility. Below is a comparison with related compounds:

Compound Molecular Formula Molecular Weight Key Features Primary Use
Palbociclib-SMCC C₃₆H₄₂N₈O₅ 666.78 SMCC linker enables covalent conjugation to antibodies; pH-sensitive stability. ADC research, targeted therapy studies
Palbociclib (Parent) C₂₄H₂₉N₇O₂ 447.54 Native CDK4/6 inhibitor; pH-dependent solubility (poor absorption at high pH). HR+/HER2- metastatic breast cancer
Palbociclib Impurity A C₂₄H₂₈N₆O₂ 432.52 Synthetic byproduct; structurally similar but lacks SMCC linker. Quality control, regulatory compliance
[13C,2H3]-MC 1220 C₃₃H₃₇D₈N₇O₄ 611.82 Isotope-labeled analog; used in pharmacokinetic/metabolism studies. Metabolic profiling, tracer studies

Sources :

Key Observations:
  • The SMCC linker increases molecular weight by ~49%, impacting bioavailability and requiring specialized storage .

Pharmacokinetic and Pharmacodynamic Differences

  • Palbociclib : Shows dose-dependent exposure with food effects (high-fat meals increase AUC by 21%) and significant drug-drug interactions (e.g., CYP3A4 inhibitors increase plasma concentrations) .

Industrial and Regulatory Considerations

  • Synthesis and Quality Control : this compound requires rigorous impurity profiling (e.g., nitrosamines, degradation products) to meet regulatory standards .
  • Cost : While Palbociclib costs ~$12,000/month, this compound is research-grade, priced at \sim$500/100 mg (vendor-dependent) .

Research and Development Challenges

  • Stability Issues : The SMCC linker’s susceptibility to hydrolysis necessitates cold-chain storage, complicating large-scale production .
  • Limited Comparators: Few SMCC-linked CDK4/6 inhibitors are reported; most analogs (e.g., Ribociclib, Abemaciclib) lack ADC-focused derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Palbociclib-SMCC
Reactant of Route 2
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Palbociclib-SMCC

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